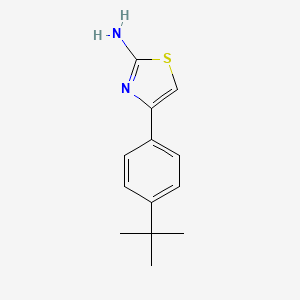

4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine

Description

BenchChem offers high-quality 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-12(14)15-11/h4-8H,1-3H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCNUVGFUGMTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350109 | |

| Record name | 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81529-61-5 | |

| Record name | 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support research and development efforts.

Molecular Structure and Physicochemical Properties

4-(4-tert-butylphenyl)-1,3-thiazol-2-amine is an organic compound featuring a 2-aminothiazole core substituted at the 4-position with a 4-tert-butylphenyl group.[1] This substitution pattern imparts specific characteristics to the molecule, influencing its solubility, reactivity, and biological activity.[1] The presence of the tert-butyl group enhances the lipophilicity of the molecule, while the 2-amino-thiazole moiety provides sites for hydrogen bonding and potential coordination with biological targets.[1]

Table 1: Physicochemical Properties of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine

| Property | Value | Source |

| CAS Number | 81529-61-5 | |

| Molecular Formula | C₁₃H₁₆N₂S | |

| Molecular Weight | 232.35 g/mol | |

| Physical Form | Solid | , |

| IUPAC Name | 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine | |

| Synonyms | 2-Thiazolamine, 4-[4-(1,1-dimethylethyl)phenyl]-; 4-(4-tert-Butyl-phenyl)-thiazol-2-ylamine; 4-[4-(Tert-Butyl)Phenyl]-1,3-Thiazol-2-Amine | |

| Solubility | Moderate solubility in organic solvents; limited solubility in water. | |

| Storage | 2-8°C, Refrigerator |

Structural Identifiers:

-

InChI: InChI=1S/C13H16N2S/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-12(14)15-11/h4-8H,1-3H3,(H2,14,15)[1]

-

InChIKey: ABCNUVGFUGMTOA-UHFFFAOYSA-N[2]

-

SMILES: CC(C)(C)c1ccc(cc1)c1csc(=N)[nH]1[1]

Synthesis and Characterization

The primary route for the synthesis of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide.[3][4]

Hantzsch Thiazole Synthesis: A Step-by-Step Protocol

This protocol is adapted from the general procedure for the Hantzsch synthesis of 2-aminothiazoles.[3]

Starting Materials:

-

2-Bromo-1-(4-tert-butylphenyl)ethan-1-one (α-haloketone)

-

Thiourea (thioamide)

-

Methanol (solvent)

-

5% Sodium Carbonate (Na₂CO₃) solution

Experimental Procedure:

-

In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromo-1-(4-tert-butylphenyl)ethan-1-one (1 equivalent) and thiourea (1.5 equivalents).

-

Add methanol as the solvent and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 30-60 minutes), remove the reaction from the heat and allow it to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) and swirl to mix. This neutralizes the hydrobromide salt of the product, causing the free base to precipitate.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with water to remove any remaining inorganic salts.

-

Allow the solid product to air dry on a watch glass.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.

Spectral Characterization

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-tert-butylphenyl group, the vinylic proton of the thiazole ring, the protons of the tert-butyl group, and the protons of the primary amine. The chemical shifts (δ) are predicted to be in the following regions:

-

~ 7.0 - 8.0 ppm: Aromatic protons (multiplets).

-

~ 6.5 - 7.0 ppm: Thiazole ring proton (singlet).

-

~ 5.0 - 6.0 ppm: Amine protons (broad singlet, exchangeable with D₂O).

-

~ 1.3 ppm: Tert-butyl protons (singlet).

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbons of the thiazole ring, the 4-tert-butylphenyl group, and the tert-butyl group. The predicted chemical shifts (δ) are:

-

~ 160 - 170 ppm: C2 of the thiazole ring (attached to the amino group).

-

~ 140 - 155 ppm: Aromatic carbons and C4 of the thiazole ring.

-

~ 100 - 130 ppm: Aromatic carbons and C5 of the thiazole ring.

-

~ 34 ppm: Quaternary carbon of the tert-butyl group.

-

~ 31 ppm: Methyl carbons of the tert-butyl group.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[5]

-

3450-3300 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).[5]

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2960-2850 cm⁻¹: Aliphatic C-H stretching of the tert-butyl group.

-

~ 1630 cm⁻¹: N-H bending vibration of the primary amine.[5]

-

1610-1420 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.[5]

-

1550-1470 cm⁻¹: Thiazole ring skeletal vibrations.[5]

-

1340-1260 cm⁻¹: C-N stretching of the arylamine.[5]

2.2.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.35 g/mol ). Predicted collision cross-section data for various adducts are also available.[2]

Chemical Reactivity

The reactivity of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine is primarily dictated by the 2-aminothiazole core. This moiety possesses two main sites for electrophilic attack: the exocyclic amino group and the endocyclic nitrogen atom at position 3.

Diagram 2: Reactivity of 2-Aminothiazoles

Caption: Potential sites of electrophilic attack on the 2-aminothiazole core.

The regioselectivity of the reaction is influenced by the nature of the electrophile and the reaction conditions. For instance, reactions with acylating and sulfonating agents typically occur at the exocyclic amino group, while alkylating agents can react at either the exocyclic or endocyclic nitrogen.

Potential Applications in Drug Development

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[6] Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, including:

-

Anticancer: Some derivatives have shown potent antiproliferative activity against various cancer cell lines.[7]

-

Antimicrobial: The thiazole nucleus is a component of several antibacterial and antifungal agents.[8]

-

Anti-inflammatory: Certain 2-aminothiazole derivatives exhibit anti-inflammatory properties.[9]

-

Antiviral: This scaffold has been explored for the development of antiviral drugs, including those targeting HIV.[6]

The specific biological activity of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine has not been extensively reported in publicly available literature. However, its structural features suggest it is a valuable candidate for screening in various biological assays to explore its therapeutic potential.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Handling: Avoid breathing dust, mist, or vapors. Use only in a well-ventilated area. Wash hands thoroughly after handling.[10]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[10]

-

First Aid:

Conclusion

4-(4-tert-butylphenyl)-1,3-thiazol-2-amine is a readily synthesizable compound with a chemical scaffold known for its diverse biological activities. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications. Further research into its specific biological profile is warranted to fully elucidate its therapeutic potential.

References

-

Pharmaffiliates. 4-(4-(tert-Butyl)phenyl)thiazol-2-amine. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

Thor Specialities (UK) LTD. Safety data sheet. [Link]

-

Covestro LLC. SAFETY DATA SHEET. [Link]

-

PubChem. 4-tert-Butyl-1,3-thiazol-2-amine. [Link]

-

ScienceLab.com. Material Safety Data Sheet 2-Aminothiazole MSDS. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

-

Molecules. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

PubChemLite. 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine. [Link]

-

PubChemLite. 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine. [Link]

-

Thermo Scientific. 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

Sources

- 1. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]

- 2. PubChemLite - 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine (C13H16N2S) [pubchemlite.lcsb.uni.lu]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. solutions.covestro.com [solutions.covestro.com]

- 11. hmdb.ca [hmdb.ca]

4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine CAS number 81529-61-5

An In-Depth Technical Guide to 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine (CAS 81529-61-5): Synthesis, Characterization, and Therapeutic Potential

Introduction

The 1,3-thiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid scaffold make it an ideal framework for designing molecules that interact with biological targets. This guide focuses on a specific, valuable derivative: 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine (CAS No. 81529-61-5).

This compound merges three key pharmacophoric features: the versatile 2-aminothiazole core, a 4-aryl substituent that allows for tuning of steric and electronic properties, and a tert-butyl group, which often enhances binding affinity through hydrophobic interactions and can improve metabolic stability.[3] As Senior Application Scientists, our objective is to move beyond mere data reporting. This document provides a comprehensive technical overview, elucidating the causality behind synthetic strategies, presenting self-validating experimental protocols, and exploring the therapeutic landscape for this compound, thereby equipping researchers in drug development with actionable insights.

Section 1: Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research. 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine is a solid at room temperature with limited aqueous solubility, a characteristic driven by the hydrophobic tert-butylphenyl moiety.[3] Its structural integrity and purity are typically confirmed using a standard suite of analytical techniques.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 81529-61-5 | [4][5] |

| Molecular Formula | C₁₃H₁₆N₂S | [3][6] |

| Molecular Weight | 232.35 g/mol | |

| IUPAC Name | 4-(4-tert-butylphenyl)-1,3-thiazol-2-ylamine | |

| Melting Point | 228-230 °C | [5] |

| Physical Form | Solid | |

| Solubility | Moderately soluble in organic solvents (e.g., Methanol, DMSO), limited in water. | [3] |

Expected Spectroscopic Signatures

While specific spectra for this exact compound are not publicly cataloged, data from closely related 2-amino-4-arylthiazoles allow for the confident prediction of its analytical profile.[7][8][9]

-

¹H NMR: Protons on the phenyl ring would appear in the aromatic region (~7.0-8.0 ppm). The single proton on the thiazole ring (at C5) would be a characteristic singlet further downfield. The tert-butyl group would present as a sharp singlet (~1.3 ppm) integrating to 9 protons. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Aromatic carbons would resonate between ~120-150 ppm. The thiazole ring carbons would have distinct signals, with the C2 carbon bearing the amine group being the most deshielded. The quaternary and methyl carbons of the tert-butyl group would be found in the aliphatic region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the calculated m/z for [M+H]⁺ being approximately 233.1107.[6]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (~3300-3500 cm⁻¹), C=N stretching of the thiazole ring (~1615 cm⁻¹), and C-H stretching from the aromatic and aliphatic groups.[7]

Section 2: Synthesis via Hantzsch Thiazole Condensation

The most reliable and widely adopted method for constructing the 2-amino-4-arylthiazole scaffold is the Hantzsch Thiazole Synthesis, first described in 1887.[10][11] This reaction is valued for its operational simplicity, use of readily available starting materials, and generally high yields.[10][12] It involves the condensation of an α-haloketone with a thioamide, typically thiourea, to directly form the target heterocycle.

Reaction Scheme and Mechanism

The synthesis of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine proceeds by reacting 2-bromo-1-(4-tert-butylphenyl)ethan-1-one with thiourea. The mechanism is a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including clear checkpoints for reaction monitoring and product characterization. It is adapted from established general procedures for Hantzsch synthesis.[10][13][14]

Objective: To synthesize 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine.

Materials:

-

2-Bromo-1-(4-tert-butylphenyl)ethan-1-one (1.0 eq)

-

Thiourea (1.5 eq)

-

Ethanol (or Methanol), reagent grade

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter flask

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(4-tert-butylphenyl)ethan-1-one (1.0 eq) and thiourea (1.5 eq). Add ethanol to dissolve the reagents (approx. 5-10 mL per gram of α-haloketone).

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring.

-

Monitoring (Validation Checkpoint 1): Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The disappearance of the starting α-haloketone spot indicates reaction completion. This typically takes 30 minutes to 4 hours.[10]

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the reaction volume). This neutralizes the hydrobromic acid byproduct and precipitates the product.[10]

-

Purification: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

-

Drying: Allow the solid to air-dry on a watch glass or in a desiccator. The crude product is often of high purity.[10] For higher purity, recrystallization from a suitable solvent like ethanol may be performed.

-

Characterization (Validation Checkpoint 2): Confirm the identity and purity of the final product by obtaining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra. The data should align with the expected signatures outlined in Section 1.2.

Section 3: Biological Significance and Therapeutic Potential

The 2-aminothiazole scaffold is a privileged motif in drug discovery, with derivatives demonstrating a vast array of biological activities.[1] This structural class has yielded compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][14][15][16]

-

Anticancer Activity: Many 2-aminothiazole derivatives function as inhibitors of key cellular processes. For example, some act as tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase of the cell cycle, while others inhibit specific protein kinases crucial for tumor growth.[2]

-

Antimicrobial Activity: The thiazole ring is a key component of several antibacterial and antifungal agents. These compounds can disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication.[14][17][18][19]

-

Neuroprotection: Certain derivatives have been identified as inhibitors of enzymes like acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.[9][15]

The presence of the 4-(4-tert-butylphenyl) group on our target compound is significant. This bulky, hydrophobic group can enhance binding to corresponding hydrophobic pockets in target proteins, potentially increasing potency and selectivity.

Section 4: Proposed Screening Strategies and Future Directions

Given its structural features, 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine is an excellent candidate for inclusion in high-throughput screening campaigns. A logical workflow would progress from broad, target-agnostic assays to more specific, mechanism-of-action studies.

High-Level Screening Workflow

Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This protocol provides a robust method for assessing the cytotoxic or cytostatic effects of the compound against cancer cell lines, a common starting point for anticancer drug discovery.[14]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against a human cancer cell line (e.g., MCF-7 breast cancer).

Materials:

-

Test Compound (dissolved in DMSO to make a 10 mM stock)

-

MCF-7 cells (or other chosen cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

10% Trichloroacetic acid (TCA), cold

-

0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

-

10 mM Tris base solution

-

Doxorubicin (as a positive control)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO) and positive control (Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation (Validation Checkpoint 1): Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4 °C for 1 hour.

-

Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Measure the optical density (OD) at ~510 nm using a microplate reader.

-

Data Analysis (Validation Checkpoint 2): Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition versus log(concentration) and determine the IC₅₀ value using non-linear regression analysis.

Future Directions: A Platform for SAR

4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine is not an endpoint but a starting point. The C2-amine is a prime functional handle for creating a library of derivatives to explore Structure-Activity Relationships (SAR). Modifications such as acylation, sulfonylation, or formation of Schiff bases can profoundly alter the compound's biological activity, selectivity, and pharmacokinetic properties.[1][17][20] This allows for the systematic optimization of an initial hit into a potent and selective lead compound.

Conclusion

4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine is a synthetically accessible compound built upon a biologically privileged 2-aminothiazole scaffold. Its physicochemical properties, particularly the hydrophobic aryl substituent, make it an attractive candidate for drug discovery programs targeting a wide range of diseases, from cancer to infectious and neurodegenerative disorders. The robust Hantzsch synthesis provides a reliable route for its production, and the protocols outlined herein offer a validated framework for its synthesis and initial biological evaluation. This compound represents a valuable chemical entity for researchers aiming to develop novel therapeutics.

References

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

-

Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). RSC Publishing. [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2023). MDPI. [Link]

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2012). Journal of Medicinal Chemistry. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (2020). Taylor & Francis Online. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

-

synthesis of thiazoles. (2019). YouTube. [Link]

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

-

Synthesis of 2-substitued-amino-4-aryl thiazoles. (n.d.). ResearchGate. [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. [Link]

-

2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. (2016). ResearchGate. [Link]

-

4-(4-TERT-BUTYLPHENYL)THIAZOL-2-YLAMINE CAS#: 81529-61-5. (n.d.). LookChem. [Link]

-

4-(4-tert-butylphenyl)-1,3-thiazol-2-amine. (n.d.). PubChemLite. [Link]

-

Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (2018). Drug Research. [Link]

-

Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine. (n.d.). PubChem. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal. [Link]

-

Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2017). PLOS ONE. [Link]

-

Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. (2014). ResearchGate. [Link]

-

Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2022). MDPI. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2019). Chemistry of Heterocyclic Compounds. [Link]

-

For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.). ResearchGate. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

-

4-tert-Butyl-1,3-thiazol-2-amine. (n.d.). PubChem. [Link]

-

(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2019). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]

- 4. 4-(4-TERT-BUTYLPHENYL)THIAZOL-2-YLAMINE | 81529-61-5 [chemicalbook.com]

- 5. 4-(4-TERT-BUTYLPHENYL)THIAZOL-2-YLAMINE CAS#: 81529-61-5 [chemicalbook.com]

- 6. PubChemLite - 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine (C13H16N2S) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. synarchive.com [synarchive.com]

- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]

- 18. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine

Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure".[1][2] Its prevalence in a multitude of pharmacologically active agents stems from its unique electronic properties and its capacity to act as a versatile scaffold for constructing molecules with diverse biological functions.[3][4] Compounds incorporating this heterocyclic system have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6] The target molecule of this guide, 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine, combines this potent scaffold with a 4-tert-butylphenyl substituent. This lipophilic group can significantly influence the compound's pharmacokinetic profile, potentially enhancing its interaction with biological targets.[7] This guide provides a comprehensive, field-proven methodology for its synthesis, focusing on the venerable Hantzsch thiazole synthesis and exploring modern, efficient alternatives.

Primary Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most reliable and widely employed method for constructing the thiazole ring.[2][8] The reaction classically involves the condensation of an α-haloketone with a thioamide.[9] For the synthesis of 2-aminothiazoles, the thioamide component is thiourea.

Causality of the Hantzsch Mechanism

The reaction proceeds through a well-established sequence of nucleophilic substitution, cyclization, and dehydration. The aromaticity of the resulting thiazole ring is a significant thermodynamic driving force for the reaction.[10]

-

Nucleophilic Attack (S N 2): The sulfur atom of thiourea, being a soft and potent nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the bromide ion.

-

Intramolecular Cyclization: The terminal amino group of the resulting S-alkylated isothiourea intermediate attacks the carbonyl carbon. This step forms the five-membered heterocyclic ring.

-

Dehydration: The tetrahedral intermediate readily eliminates a molecule of water to form a double bond, leading to the final, stable aromatic thiazole ring.

The following diagram illustrates the mechanistic pathway.

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of 2-Bromo-1-(4-tert-butylphenyl)ethan-1-one

Principle: This is a standard acid-catalyzed α-bromination of a ketone. Acetic acid serves as both the catalyst and solvent, facilitating the formation of the enol intermediate, which then reacts with elemental bromine.

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 4-tert-butylacetophenone (10.0 g, 56.7 mmol) in glacial acetic acid (50 mL).

-

Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (9.5 g, 59.5 mmol, 1.05 eq.) in glacial acetic acid (20 mL) dropwise over 30 minutes. Maintain the temperature below 10°C. The disappearance of the red bromine color indicates its consumption.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a solid.

-

Purification: Filter the crude solid, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. Recrystallize the solid from ethanol to yield pure 2-bromo-1-(4-tert-butylphenyl)ethan-1-one as a white crystalline solid.

Self-Validation Check: The intermediate is a potent lachrymator and should be handled with extreme care in a well-ventilated fume hood. Purity is critical; impurities from this stage will complicate the subsequent cyclization and purification.

Stage 2: Synthesis of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine

Principle: This is the core Hantzsch condensation. Ethanol is an ideal solvent as it effectively dissolves both the polar thiourea and the less polar α-bromoketone, facilitating the reaction upon heating. [11]The initial product formed is the hydrobromide salt, which is then neutralized to yield the free amine. [10]

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

|---|---|---|---|---|

| 2-Bromo-1-(4-tert-butylphenyl)ethan-1-one | 255.15 | 20.0 | 1.0 | 5.10 g |

| Thiourea | 76.12 | 22.0 | 1.1 | 1.67 g |

| Ethanol (95%) | - | - | - | 50 mL |

| Sodium Carbonate (5% aq. solution) | - | - | - | ~100 mL |

Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-1-(4-tert-butylphenyl)ethan-1-one (5.10 g, 20.0 mmol) and thiourea (1.67 g, 22.0 mmol).

-

Solvent Addition: Add 95% ethanol (50 mL) and a magnetic stir bar.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with constant stirring. [11]The solids will dissolve as the reaction proceeds. Maintain reflux for 2-3 hours.

-

Monitoring: Monitor the reaction by TLC [Hexane:Ethyl Acetate (7:3)] until the starting bromoketone spot disappears.

-

Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 100 mL of a 5% aqueous sodium carbonate solution. [9]6. Rationale for Basification: The Hantzsch reaction produces one equivalent of hydrobromic acid (HBr), which protonates the product to form a soluble hydrobromide salt. [10]Adding a weak base like sodium carbonate neutralizes the acid and deprotonates the aminothiazole, causing the neutral, water-insoluble free base to precipitate out of the solution. [9]7. Isolation and Purification: Stir the resulting suspension for 15-20 minutes. Collect the precipitated solid by vacuum filtration. Wash the filter cake extensively with deionized water to remove any inorganic salts.

-

Drying and Final Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from an appropriate solvent such as ethanol or an ethanol/water mixture.

Alternative Strategy: One-Pot Synthesis

To enhance safety and process efficiency, one-pot syntheses that avoid the isolation of the toxic and lachrymatory α-haloketone intermediate have been developed. [12]A prominent method involves the in situ α-halogenation of the ketone followed by reaction with thiourea.

Principle: This modified Hantzsch reaction uses an acetophenone derivative, a halogen source, and thiourea in a single reaction vessel. [13]Reagents like N-Bromosuccinimide (NBS) or, more recently, Trichloroisocyanuric acid (TCCA), can serve as the halogen source. [13] Illustrative Protocol (TCCA Method): [13]

-

In a flask, a mixture of 4-tert-butylacetophenone (1.5 mmol), TCCA (0.5 mmol), and a catalyst (e.g., a reusable solid catalyst) in ethanol (3 mL) is stirred at 80°C for approximately 25-30 minutes to form the α-chloro-ketone in situ.

-

Thiourea (1.0 mmol) is then added directly to this mixture.

-

The reaction is continued at the same temperature until completion, as monitored by TLC.

-

Work-up involves filtering the catalyst, neutralizing the mixture with a sodium bicarbonate solution, and isolating the precipitated product.

Advantages: This approach significantly improves safety by avoiding the handling of α-haloketones and reduces waste by eliminating an intermediate isolation step, aligning with the principles of green chemistry. [12]

Product Characterization

The identity and purity of the synthesized 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets, ~7.4-7.8 ppm), a singlet for the thiazole C5-H (~6.8-7.0 ppm), and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Will show distinct signals for the quaternary tert-butyl carbon, the methyl carbons of the tert-butyl group, the aromatic carbons, and the carbons of the thiazole ring.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₁₃H₁₇N₂S⁺ (233.11).

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (primary amine, ~3300-3450 cm⁻¹), C=N stretching of the thiazole ring, and aromatic C-H stretching.

-

Melting Point: A sharp melting point indicates high purity of the crystalline product.

Conclusion

The synthesis of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine is most reliably achieved via the Hantzsch synthesis, a robust and high-yielding method. A two-stage approach involving the synthesis and isolation of the 2-bromo-1-(4-tert-butylphenyl)ethan-1-one intermediate ensures a clean and efficient cyclization reaction. For process optimization and enhanced safety, modern one-pot variations that generate the haloketone in situ present a compelling alternative. Proper execution of the described protocols, coupled with rigorous analytical characterization, will reliably yield the target compound for further investigation in drug discovery and development programs.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I₂/dimethyl sulfoxide as a catalytic oxidative system. (n.d.). ResearchGate. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). ResearchGate. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]

-

A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). RSC Publishing. [Link]

-

A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (n.d.). RSC Publishing. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2021). ResearchGate. [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2021). MDPI. [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). MDPI. [Link]

-

An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. (2011). ResearchGate. [Link]

-

Synthesis of 2-substitued-amino-4-aryl thiazoles. (n.d.). ResearchGate. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. [Link]

-

Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. (2023). PubMed Central. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]

- 8. synarchive.com [synarchive.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. m.youtube.com [m.youtube.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. researchgate.net [researchgate.net]

- 13. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,3-thiazol-2-amine core represents a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets, leading to a diverse range of pharmacological activities.[1][2][3] The specific compound of interest, 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine, characterized by a bulky, hydrophobic tert-butylphenyl group at the 4-position, is poised for significant interaction with hydrophobic pockets within protein targets.[4] This guide provides an in-depth exploration of the potential mechanisms of action for this compound, drawing upon the established biological activities of structurally related 4-aryl-1,3-thiazol-2-amine derivatives to provide a predictive framework for researchers and drug development professionals.

Core Hypothesis: A Multi-Targeted Profile

The existing body of research on 4-aryl-1,3-thiazol-2-amine derivatives suggests that 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine is unlikely to be a "magic bullet" with a single, highly specific target. Instead, it is more probable that it exhibits a polypharmacological profile, interacting with multiple, evolutionarily related targets. This guide will focus on three of the most promising and well-documented mechanisms of action for this class of compounds: tubulin polymerization inhibition, enzyme modulation (specifically 5-lipoxygenase and Rho-associated coiled-coil containing protein kinase II), and receptor antagonism/enzyme inhibition in the central nervous system.

Mechanism I: Disruption of the Cytoskeleton via Tubulin Polymerization Inhibition

A significant body of evidence points to the potent anti-proliferative activity of N,4-diaryl-1,3-thiazole-2-amines through the inhibition of tubulin polymerization.[5][6] These compounds disrupt the dynamic instability of microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.

The Colchicine Binding Site: A Key Interaction Point

Molecular docking studies of related compounds have revealed that they likely bind to the colchicine binding site on β-tubulin.[5][6] This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). The 4-aryl substituent plays a crucial role in anchoring the molecule within this hydrophobic pocket.

Signaling Pathway: From Microtubule Disruption to Apoptosis

The inhibition of tubulin polymerization triggers a cascade of intracellular events culminating in apoptosis.

Caption: Signaling pathway of tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a direct measure of the compound's ability to inhibit the formation of microtubules.

Objective: To quantify the inhibitory effect of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine on tubulin polymerization.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compound: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine

-

Positive control: Colchicine or Combretastatin A-4

-

Negative control: DMSO (vehicle)

-

96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

On ice, add the following to each well of a pre-chilled 96-well plate:

-

Polymerization buffer

-

Test compound at various concentrations (or controls)

-

Tubulin solution (final concentration ~3 mg/mL)

-

-

Incubate the plate at 4°C for 5 minutes to allow for compound binding.

-

Initiate polymerization by adding GTP (final concentration 1 mM) and immediately transferring the plate to the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to microtubule formation.

-

Plot the absorbance change over time for each concentration.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Mechanism II: Modulation of Key Enzymes in Disease Pathways

The 4-aryl-1,3-thiazol-2-amine scaffold has also been identified as a potent inhibitor of enzymes involved in inflammation and cell signaling.

5-Lipoxygenase (5-LOX) Inhibition: An Anti-Inflammatory Avenue

Derivatives of N-aryl-4-aryl-1,3-thiazole-2-amine have demonstrated direct inhibitory activity against 5-lipoxygenase (5-LOX).[7] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in conditions such as asthma and rheumatoid arthritis.

ROCK II Inhibition: Targeting Cell Motility and Proliferation

Certain 4-aryl-5-aminoalkyl-thiazole-2-amine derivatives have been designed as inhibitors of Rho-associated coiled-coil containing protein kinase II (ROCK II).[8] ROCK II is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, and its overexpression is associated with cancer cell invasion and metastasis.

Experimental Workflow: Enzyme Inhibition Assays

A generalized workflow for assessing the inhibitory potential of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine against a specific enzyme.

Caption: General workflow for an enzyme inhibition assay.

Mechanism III: Neurological Activity via Receptor Antagonism and Enzyme Inhibition

Recent studies have explored the potential of 4-tert-butylphenyl derivatives as dual-target ligands for neurodegenerative diseases like Parkinson's.[9] This opens up a new avenue for the therapeutic application of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine.

Histamine H3 Receptor (H3R) Antagonism and Monoamine Oxidase B (MAO-B) Inhibition

A combination of histamine H3 receptor (H3R) antagonism and monoamine oxidase B (MAO-B) inhibition can have a synergistic effect on dopamine regulation in the brain.[10] H3R antagonists promote the release of neurotransmitters, including dopamine, while MAO-B inhibitors prevent the breakdown of dopamine.

Potential for Neuroprotection

By modulating dopamine levels, 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine could potentially offer neuroprotective effects, a critical need in the treatment of Parkinson's disease.

Data Summary: Biological Activities of Related Thiazole Derivatives

| Compound Class | Target | Biological Activity | IC50/Ki Values | Reference |

| N,4-diaryl-1,3-thiazole-2-amines | Tubulin | Antiproliferative | 0.36 - 0.86 µM | [5] |

| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-Lipoxygenase | Anti-inflammatory | Potent inhibition | [7] |

| 4-aryl-5-aminoalkyl-thiazole-2-amines | ROCK II | Inhibition of cell signaling | 20 nM | [8] |

| 4-tert-butylphenoxyalkoxyamines | Histamine H3 Receptor | Antagonism | Ki < 400 nM | |

| 4-tert-butylphenoxyalkoxyamines | Monoamine Oxidase B | Inhibition | IC50 < 50 nM |

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine is yet to be established, the extensive research on the broader class of 4-aryl-1,3-thiazol-2-amine derivatives provides a strong foundation for targeted investigation. The evidence strongly suggests a polypharmacological profile with potential applications in oncology, inflammation, and neurodegenerative diseases. Future research should focus on a systematic evaluation of this compound against the targets outlined in this guide. The experimental protocols provided herein offer a clear roadmap for elucidating the precise molecular mechanisms and unlocking the full therapeutic potential of this promising molecule.

References

-

Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(3), e0174006. [Link]

-

Kim, B. H., et al. (2006). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2754-2757. [Link]

-

Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PubMed, 28333939. [Link]

-

Ma, L., et al. (2021). Design, Synthesis and Biological Evaluation of 4-Aryl-5-aminoalkyl-thiazole-2-amines Derivatives as ROCK II Inhibitors. ResearchGate. [Link]

-

Güzel, Ö., & Salman, A. (2009). Synthesis and biological evaluation of new 4-thiazolidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 1015-1023. [Link]

-

Saeedi, M., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(19), 3548. [Link]

-

Hassan, A. S., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(9), 2469. [Link]

-

Taha, M. O., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(10), 3206. [Link]

-

Nguyen, T. H. L., et al. (2023). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 13(31), 21469-21479. [Link]

-

Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

-

PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

El-Faham, A., et al. (2022). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society, 19(11), 4769-4796. [Link]

-

Gnanasekaran, K. K., Hiett, J. T., & Bunce, R. A. (2016). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2016(2), M899. [Link]

-

Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]

-

Łażewska, D., et al. (2020). Dual Target Ligands With 4- tert- Butylphenoxy Scaffold as Histamine H 3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. PubMed, 32408504. [Link]

-

Koutentis, P. A., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 27(19), 6296. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. [Link]

-

Asif, M. (2021). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Saudi Pharmaceutical Journal, 29(8), 886-898. [Link]

-

Łażewska, D., et al. (2019). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 20(23), 5906. [Link]

-

PubChem. (n.d.). Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine. [Link]

-

Gomha, S. M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]

-

Gnanasekaran, K. K., Hiett, J. T., & Bunce, R. A. (2016). 6-Nitro-4H-benzo[d][5][6]thiazin-2-amine. Molbank, 2016(2), M899. [Link]

Sources

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]

- 5. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Dual Target Ligands with 4- tert- Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Biological Activity of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine

Authored by: A Senior Application Scientist

Abstract

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with diverse pharmacological activities.[1][2][3] This guide focuses on a specific derivative, 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine (CAS: 81529-61-5), a molecule of significant interest due to its unique structural features. The compound incorporates a 2-aminothiazole core, a known pharmacophore, linked to a 4-tert-butylphenyl group.[4] This substitution enhances lipophilicity, a critical parameter influencing a molecule's ability to cross biological membranes and interact with molecular targets.[4] This technical document provides a comprehensive analysis of the known and potential biological activities of this compound, grounded in the broader context of related thiazole derivatives. It details synthesis strategies, explores potential mechanisms of action in oncology and inflammation, and provides validated experimental protocols for researchers in drug discovery and development.

Molecular Profile and Synthesis

Chemical Structure and Properties

4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine is an organic compound featuring a five-membered thiazole ring containing sulfur and nitrogen atoms.[4] The structure is characterized by an amine group at the 2-position and a phenyl ring at the 4-position, which is itself substituted with a tert-butyl group.[4]

-

Molecular Weight: 232.35 g/mol [4]

-

Key Features:

-

Thiazole Ring: A versatile heterocyclic core associated with a wide spectrum of biological activities.[1][2]

-

2-Amine Group: Acts as a hydrogen bond donor and a key site for further chemical modification.[4]

-

4-Tert-butylphenyl Group: A bulky, hydrophobic moiety that can enhance binding to lipophilic pockets in target proteins and influence the compound's pharmacokinetic profile.[4]

-

The compound typically presents as a solid with moderate solubility in organic solvents and limited solubility in water.[4]

General Synthesis Pathway: Hantzsch Thiazole Synthesis

The synthesis of 4-aryl-1,3-thiazol-2-amines is commonly achieved via the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea. For the title compound, this involves reacting 2-bromo-1-(4-tert-butylphenyl)ethan-1-one with thiourea.

A general workflow for this synthesis is outlined below.

Caption: General workflow for Hantzsch synthesis of the title compound.

Potential Biological Activities and Mechanisms

While specific studies on 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine are limited, the extensive body of research on closely related 2-aminothiazole derivatives provides a strong basis for predicting its biological potential.[3][6] The primary areas of interest include anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

The 2-aminothiazole scaffold is present in several anticancer agents.[3] Derivatives of 4-phenyl-1,3-thiazol-2-amine have demonstrated notable cytotoxic effects against various human cancer cell lines.[7][8]

Plausible Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism for related compounds is the inhibition of tubulin polymerization.[7] Like established agents such as Combretastatin A-4 (CA-4), these molecules can bind to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic assembly of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The aryl group at the 4-position of the thiazole ring is critical for this activity, mimicking the trimethoxyphenyl ring of colchicine.

A series of N,4-diaryl-1,3-thiazol-2-amines were synthesized and evaluated as tubulin inhibitors, with some compounds exhibiting potent antiproliferative activity with IC₅₀ values in the sub-micromolar range.[7] For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine showed IC₅₀ values between 0.36 and 0.86 μM against three cancer cell lines.[7] The tert-butylphenyl group of the title compound could similarly occupy a hydrophobic pocket within the colchicine-binding site, suggesting a strong potential for anticancer efficacy.

Data from Analog Studies

The following table summarizes the cytotoxic activity of representative 4-phenylthiazol-2-amine analogs against common cancer cell lines.

| Compound Analog | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | A549 (Lung) | MTT | 0.36 | [7] |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | HeLa (Cervical) | MTT | 0.86 | [7] |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 (Breast) | SRB | Not specified (most active) | [8] |

| β-pinene-based thiazole derivative | HeLa (Cervical) | MTT | - | [9] |

Anti-inflammatory Activity

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1] Thiazole derivatives have emerged as promising candidates for new anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[10][11]

Plausible Mechanism of Action: Inhibition of Protein Denaturation

Inflammation can lead to the denaturation of tissue proteins. The ability of a compound to prevent protein denaturation is a well-established measure of its in vitro anti-inflammatory activity. Studies on 2,4-disubstituted thiazole derivatives have demonstrated significant inhibition of albumin denaturation, with activity comparable or superior to the standard drug diclofenac sodium.[1] For example, certain 2-(2,3-dimethyl phenylamino)-N-(4-(4-substituted phenyl) thiazol-2-yl)benzamides showed over 75% inhibition of protein denaturation at concentrations of 800 µg/ml.[1] The structural features of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine align with those of other active anti-inflammatory thiazoles.

Caption: Inhibition of protein denaturation by the thiazole compound.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[8] Thiazole and thiadiazole derivatives have been extensively investigated for this purpose, showing activity against a range of bacteria and fungi.[8][12][13] The lipophilicity conferred by substituents on the phenyl ring can be crucial for penetrating microbial cell walls.[13]

Studies on N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amines revealed that incorporating bulky, lipophilic groups enhanced antibacterial activity.[13] Similarly, various 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have shown significant antibacterial and antifungal properties.[12] This suggests that 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine is a promising candidate for antimicrobial screening.

Validated Experimental Protocols

The following protocols are standardized methodologies for evaluating the key biological activities discussed.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to reduce the viability of cancer cells.

-

Cell Culture: Plate human cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This protocol measures the ability of a compound to inhibit heat-induced protein denaturation.[1]

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 100 to 1600 µg/mL).

-

Control and Standard: Prepare a control group with distilled water instead of the test compound and a standard group using diclofenac sodium.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] × 100.[1]

Conclusion and Future Directions

4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine is a molecule with significant therapeutic potential, predicated on the well-established biological activities of the 2-aminothiazole scaffold.[3] The presence of the tert-butylphenyl group enhances its lipophilicity, making it a compelling candidate for targeting hydrophobic binding sites in proteins implicated in cancer, inflammation, and microbial infections.[4] Future research should focus on direct in vitro and in vivo evaluation of this specific compound to confirm its efficacy and elucidate its precise mechanisms of action. Structure-activity relationship (SAR) studies, involving modification of the amine and phenyl moieties, will be crucial for optimizing its activity and developing next-generation therapeutic agents.

References

-

MDPI. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available from: [Link]

-

RASĀYAN Journal of Chemistry. SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Available from: [Link]

-

PubChem. Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine. Available from: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available from: [Link]

-

ScienceDirect. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Available from: [Link]

-

National Center for Biotechnology Information (NIH). Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. Available from: [Link]

-

Ukrainian Biochemical Journal. Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Available from: [Link]

-

PubChemLite. 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine. Available from: [Link]

-

ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. Available from: [Link]

-

PubMed Central. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

PubChem. 4-tert-Butyl-1,3-thiazol-2-amine. Available from: [Link]

-

ResearchGate. synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Available from: [Link]

-

ResearchGate. Structure-activity relationship of target compounds. Available from: [Link]

-

World Journal of Pharmaceutical and Medical Research. SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. Available from: [Link]

-

National Center for Biotechnology Information (NIH). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]

-

MDPI. Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Available from: [Link]

-

MDPI. NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Available from: [Link]

-

Jetir.Org. SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Available from: [Link]

-

Fisher Scientific. 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific. Available from: [Link]

-

Preprints.org. Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Available from: [Link]

-

Semantic Scholar. [PDF] Synthesis and Antimicrobial Activity of Some New Thiazolidin-4-one Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine. Available from: [Link]

-

MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]

-

MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

PubMed Central. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Available from: [Link]

-

PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

-

HELDA - University of Helsinki. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Available from: [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]

- 5. PubChemLite - 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine (C13H16N2S) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. library.dmed.org.ua [library.dmed.org.ua]

- 10. wjpmr.com [wjpmr.com]

- 11. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine derivatives and analogs

An In-Depth Technical Guide to 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine Derivatives and Analogs

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, capacity for hydrogen bonding, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of therapeutic agents.[4] This is evidenced by its presence in numerous FDA-approved drugs, spanning a wide range of indications from the kinase inhibitor Dasatinib to the antibiotic Cefdinir. Among the vast chemical space of thiazole derivatives, the 2-aminothiazole moiety is a particularly fruitful pharmacophore, recognized for its diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[5][6][7]

This guide focuses specifically on derivatives and analogs of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine . The introduction of the 4-tert-butylphenyl group at the C4 position of the thiazole ring imparts distinct physicochemical properties, notably increased lipophilicity and steric bulk.[8] These features critically influence the molecule's interaction with biological targets, often enhancing binding affinity within hydrophobic pockets of enzymes and receptors. We will explore the synthesis, structure-activity relationships (SAR), and therapeutic potential of this specific chemical family, providing researchers and drug development professionals with a comprehensive technical overview grounded in established scientific literature.

Part 1: Synthetic Strategies and Methodologies

The cornerstone for synthesizing 2-aminothiazole derivatives remains the Hantzsch thiazole synthesis, a classic and robust condensation reaction between an α-halocarbonyl compound and a thiourea derivative.[9][10] Modern adaptations have streamlined this process into efficient one-pot procedures.[9][11]

Core Synthesis via Hantzsch Reaction

The synthesis of the parent scaffold, 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine, typically begins with the α-bromination of 4'-tert-butylacetophenone. The resulting α-bromo ketone is a key intermediate that readily undergoes cyclocondensation with thiourea.

The general workflow for this synthesis is depicted below.

Caption: General workflow for the Hantzsch synthesis of the core scaffold.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol describes an efficient one-pot synthesis adapted from methodologies for similar aromatic ketones.[9] The causality for a one-pot approach is to improve reaction efficiency by avoiding the isolation and purification of the intermediate α-bromo ketone, which is often a lachrymator.[9]

Materials:

-

4'-tert-Butylacetophenone

-

Copper(II) Bromide (CuBr₂)

-

Thiourea

-

Ethanol (absolute)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 4'-tert-butylacetophenone (1.0 eq) in absolute ethanol, add Copper(II) Bromide (2.2 eq).

-